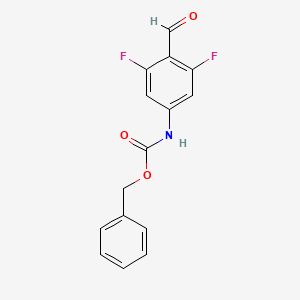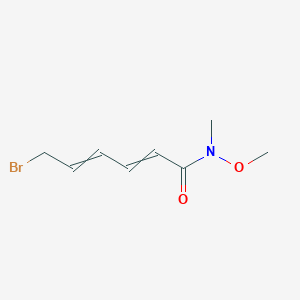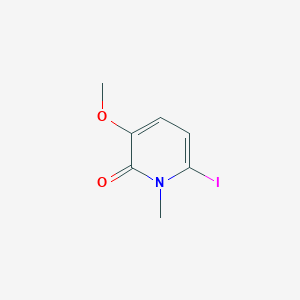![molecular formula C12H12BrN3O B12634557 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol CAS No. 920511-92-8](/img/structure/B12634557.png)
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyridine with a phenolic compound under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: Shares the brominated pyridine structure but lacks the phenol group.
4-Bromopyridine: Similar brominated pyridine structure but without the amino and phenol groups.
Uniqueness
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which provide a diverse range of chemical reactivity and potential applications. The combination of these functional groups with the brominated pyridine structure makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
920511-92-8 |
|---|---|
Fórmula molecular |
C12H12BrN3O |
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
2-amino-5-[[(4-bromopyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12BrN3O/c13-9-3-4-15-12(6-9)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16) |
Clave InChI |
STTVAJOIMRNXDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=NC=CC(=C2)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


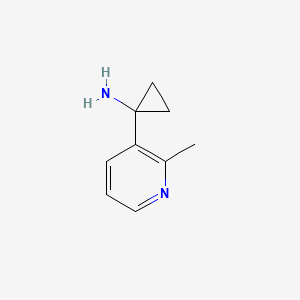
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
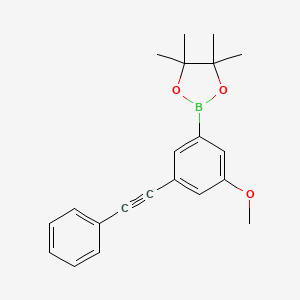
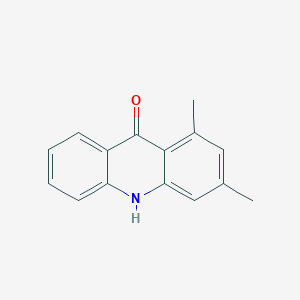
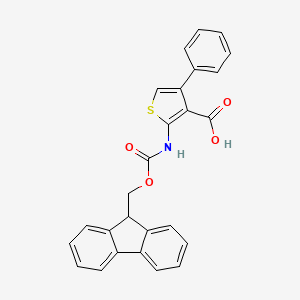
![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
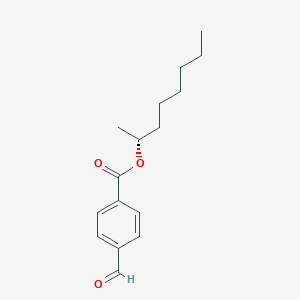
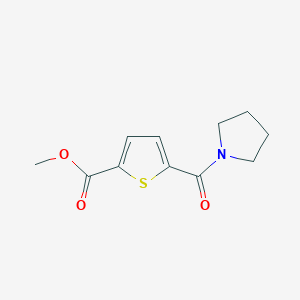
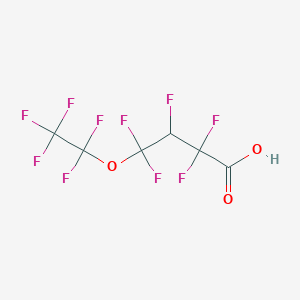
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
